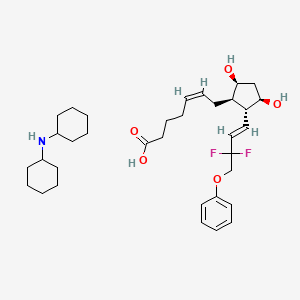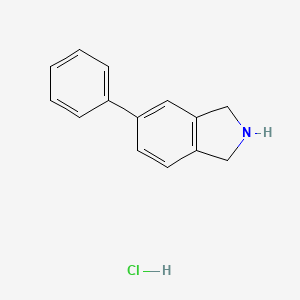
5-Phenylisoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenylisoindoline hydrochloride is an organic compound belonging to the isoindoline family Isoindolines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of isoindoline derivatives. Common starting materials include phthalic anhydride and aniline.
Cyclization: The reaction between phthalic anhydride and aniline under acidic conditions leads to the formation of isoindoline derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
5-Phenylisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the phenyl group or the nitrogen atom can be functionalized.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides of 5-Phenylisoindoline.
Reduction: Secondary amines.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
科学研究应用
5-Phenylisoindoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research explores its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It finds applications in the development of dyes, pigments, and polymers due to its stable aromatic structure.
作用机制
The mechanism of action of 5-Phenylisoindoline hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating biological pathways.
Pathways Involved: The compound can influence pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
5-Phenylisoindoline-1,3-dione: Another isoindoline derivative with different functional groups.
5-Amino-2-phenylisoindoline-1,3-dione: Contains an amino group, altering its reactivity and applications.
Uniqueness
5-Phenylisoindoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
属性
分子式 |
C14H14ClN |
|---|---|
分子量 |
231.72 g/mol |
IUPAC 名称 |
5-phenyl-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C14H13N.ClH/c1-2-4-11(5-3-1)12-6-7-13-9-15-10-14(13)8-12;/h1-8,15H,9-10H2;1H |
InChI 键 |
NTFGSIASEVKBBZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(CN1)C=C(C=C2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


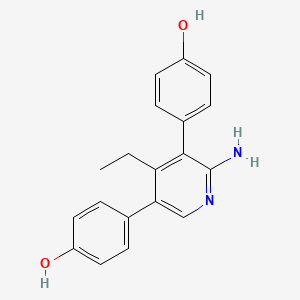
![tert-Butyl (S)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B12963675.png)
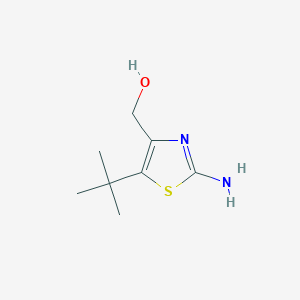

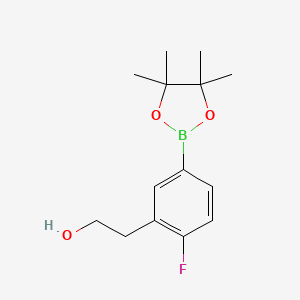

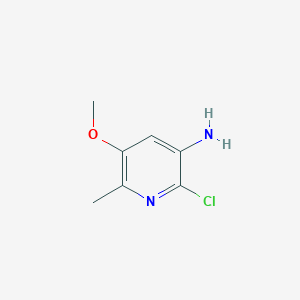


![(S)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12963743.png)
